7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Medicinal Chemistry Lipophilicity Indole Derivatives

Medicinal chemists often encounter metabolic instability in 3-monosubstituted indolinones, which limits CNS exposure. This 7-chloro-4-fluoro-3,3-dimethylindolin-2-one addresses that pain point with a quaternary 3,3-dimethyl center that blocks benzylic oxidation. • Enables SAR exploration of halogen substitution without metabolic confounding • Sequential chemoselective cross-coupling (Suzuki, Buchwald) enabled by 7-Cl & 4-F pattern • Higher cLogP (2.5 vs 1.6 parent) improves passive BBB penetration for neuroscience programs • Verified structural identity and purity ensure reliable procurement

Molecular Formula C10H9ClFNO
Molecular Weight 213.63 g/mol
Cat. No. B13253992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Molecular FormulaC10H9ClFNO
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2NC1=O)Cl)F)C
InChIInChI=1S/C10H9ClFNO/c1-10(2)7-6(12)4-3-5(11)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)
InChIKeyLXWMGSCRBGFTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one: Properties & Procurement


7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1699078-51-7) is a halogenated indolin-2-one derivative bearing a unique 3,3-dimethyl quaternary center and a distinct 7-chloro-4-fluoro substitution pattern on the fused benzene ring [1]. This rigid heterocyclic scaffold is recognized for its utility as a synthetic intermediate in medicinal chemistry, particularly as a building block for kinase inhibitor programs and other bioactive molecules . Its structure offers differentiated electronic and steric properties compared to other regioisomeric or des-halo indolinones, which can critically influence reactivity in cross-coupling reactions and target engagement in biological assays.

Suited for kinase inhibitor and bioactive molecule synthesis programs
Dual halogen substitution enables sequential cross-coupling strategies
3,3-Dimethyl quaternary center blocks benzylic oxidation for metabolic stability studies

7-Chloro-4-fluoro-3,3-dimethylindolin-2-one: Substitution Risks


In-class indolinone analogs cannot be simply interchanged because the precise combination of the 7-chloro and 4-fluoro substituents, alongside the 3,3-dimethyl motif, dictates a unique electronic landscape and steric environment that is rarely replicated. A generic substitution, such as using a 5-chloro-3,3-dimethylindolin-2-one or a des-fluoro variant, would introduce different regioelectronic effects, potentially leading to off-target profiles, altered metabolic stability, or failed key synthetic transformations in a discovery pathway [1]. The lack of a public, quantitative head-to-head dataset for this specific scaffold necessitates a procurement strategy based on verified structural identity and purity rather than assumed functional equivalence, as detailed in the evidence guide below [2].

Regioisomer 7-Chloro-6-fluoro isomer may alter electronic landscape and cross-coupling reactivity
Des-halo analog Lacks chlorine/fluorine handles, limiting synthetic diversification potential
Unverified substitution No public head-to-head data; procurement should rely on structural identity verification

7-Chloro-4-fluoro-3,3-dimethylindolin-2-one: Differentiation Evidence


Lipophilicity vs. Des-halo Analog

The calculated partition coefficient (cLogP) for 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is 2.5, which is significantly higher than that of the unsubstituted 3,3-dimethylindolin-2-one (cLogP 1.6). This 0.9 log unit increase, driven by the 7-chloro-4-fluoro substitution, indicates a substantially higher lipophilicity, which would impact membrane permeability and non-specific binding in cellular assays. This data is based on in silico predictions and represents a supporting cross-study comparison as no co-measured experimental values were identified [1].

Lipophilicity
Head-to-head
cLogP 2.5 vs. unsubstituted 1.6; Δ +0.9 (in silico)
Supports permeability screening context
Predicted difference; experimental logP not available
Medicinal Chemistry Lipophilicity Indole Derivatives

3,3-Dimethyl Substitution and Metabolic Stability

The 3,3-dimethyl substitution in the indolin-2-one core is widely recognized to block oxidative metabolism at the benzylic position, a major clearance pathway for indolinones. While direct microsomal stability data for the target compound is not publicly available, this class-level structural feature is critical. 3-substituted indolinones without a quaternary center typically exhibit high intrinsic clearance in liver microsomes, whereas the 3,3-dimethyl group confers metabolic shielding. This inference is based on established medicinal chemistry principles and is considered supporting evidence for differentiation [1].

Metabolic Stability
Class-level
3,3-Dimethyl group blocks benzylic oxidation by CYP450
Supports metabolic-stability screening context
Inference from indolinone SAR; no direct microsomal data
Metabolic Stability Indolinone Scaffold Oxidation

Purity and Pricing vs. Regioisomeric Analog

The target compound is commercially available at a certified purity of 95% (HPLC) from at least one major vendor, with a quoted price of $678 for 0.1g, positioning it as a premium research chemical scaffold. As a direct comparison, its regioisomer, 7-Chloro-6-fluoro-3,3-dimethylindolin-2-one (CAS 2005117-94-0), is not readily available from the same set of suppliers, indicating a lower market accessibility and potentially higher procurement lead time. This direct head-to-head comparison for purity and pricing data is based on current vendor listings [1].

Purity & Availability
Data to verify
95% HPLC, $678/0.1g; regioisomer not readily available
Supports procurement and batch-reproducibility review
Vendor-reported catalog data
Chemical Procurement Compound Purity Halogenated Indole

7-Chloro-4-fluoro-3,3-dimethylindolin-2-one: Application Scenarios


Kinase Inhibitor Lead Optimization with Metabolic Stability

The compound serves as a privileged fragment for synthesizing FLT3, Aurora kinase, or other kinase inhibitors where the 3,3-dimethyl group is crucial for blocking benzylic oxidation, a common metabolic soft-spot. It allows medicinal chemists to explore structure-activity relationship (SAR) around the halogen substitution without the confounding factor of metabolic instability present in 3-monosubstituted analogs [1].

Halogenated Building Blocks for Cross-Coupling

The 7-chloro and 4-fluoro substituents enable sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Buchwald), which is not possible with des-halo variants. The compound's differentiated electronic properties allow for synthetic strategies that are unproductive on the unsubstituted 3,3-dimethylindolin-2-one scaffold, making it a more versatile intermediate for complex molecule synthesis [2].

CNS Penetrant Compound Research

Given its calculated higher lipophilicity (cLogP 2.5) compared to the unsubstituted parent (cLogP 1.6), this compound is a better candidate for optimising passive blood-brain barrier penetration. It is particularly suitable for neuroscience programs where a basic indolinone scaffold is required but the initial lead lacks sufficient CNS exposure [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3,3-Dimethyl metabolic shielding
Microsomal stability and CYP oxidation endpoints
Halogenated building block for cross-coupling
Regioselective Cl/F reactivity
Sequential coupling efficiency and orthogonality
CNS penetrant compound research
Elevated predicted lipophilicity
Permeability and non-specific binding assays
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